3-(Bromomethyl)piperidine Hydrochloride
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Overview
Description
3-(Bromomethyl)piperidine Hydrochloride: is a chemical compound with the molecular formula C6H13BrClN. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is widely used in organic synthesis and medicinal chemistry due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromination of Piperidine: The synthesis of 3-(Bromomethyl)piperidine Hydrochloride typically begins with the bromination of piperidine. This involves the reaction of piperidine with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Hydrochloride Formation: The brominated product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 3-(Bromomethyl)piperidine Hydrochloride undergoes nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: : The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminomethyl piperidine derivative, while oxidation might produce a corresponding piperidine N-oxide .
Scientific Research Applications
Chemistry: : 3-(Bromomethyl)piperidine Hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in complex molecule construction .
Biology and Medicine: : In medicinal chemistry, this compound is used to synthesize potential drug candidates, particularly those targeting neurological disorders. Its derivatives have shown promise in modulating neurotransmitter activity and as potential treatments for conditions such as depression and anxiety .
Industry: : The compound is also used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)piperidine Hydrochloride involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles in biological systems, leading to the modification of biomolecules such as proteins and nucleic acids. This reactivity underlies its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, piperidine, is a simple six-membered ring containing one nitrogen atom. It is less reactive compared to its bromomethyl derivative.
3-(Bromomethyl)pyridine Hydrochloride: This compound is similar in structure but contains a pyridine ring instead of a piperidine ring.
Uniqueness: : 3-(Bromomethyl)piperidine Hydrochloride is unique due to its combination of a reactive bromomethyl group and a piperidine ring. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industry .
Properties
IUPAC Name |
3-(bromomethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWJVOIHKVBVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CBr.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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